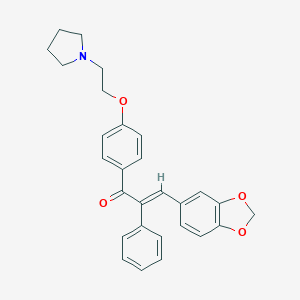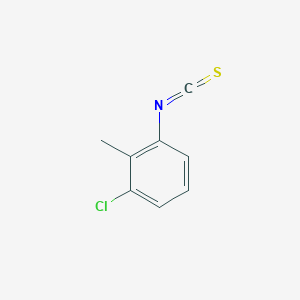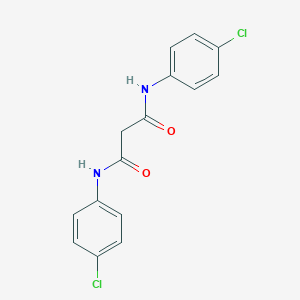
9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one involves several steps. One common synthetic route starts with the cyclopentene derivative, which undergoes dihydroxylation to introduce the hydroxyl groups. This intermediate is then coupled with a purine base under specific reaction conditions to form the final product . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Scientific Research Applications
9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting AHCY, which is involved in the regulation of methylation processes in cells.
Mechanism of Action
The mechanism of action of 9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one involves the inhibition of S-adenosylhomocysteine hydrolase (AHCY). By inhibiting AHCY, the compound disrupts the methylation cycle, leading to the accumulation of S-adenosylhomocysteine, which in turn inhibits methyltransferases. This inhibition affects various cellular processes, including gene expression and protein function .
Comparison with Similar Compounds
9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one is unique due to its carbocyclic structure, which provides greater stability compared to other nucleoside analogs. Similar compounds include:
Adenosine: A naturally occurring nucleoside with similar biological functions but less stability.
3-deazaadenosine: Another nucleoside analog with different inhibitory properties.
Cordycepin: A nucleoside analog with potent antiviral and anticancer activities but different structural features.
Properties
CAS No. |
16975-94-3 |
|---|---|
Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
9-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14N4O4/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8-,9+/m1/s1 |
InChI Key |
WJJOLBUDGLOYDT-GCXDCGAKSA-N |
SMILES |
C1C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CNC3=O)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO |
Synonyms |
carbocyclic inosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)






![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)





